Arabinose-1-13C
Description
Significance of Stable Isotope Labeling in Contemporary Biochemical Research
Stable isotope labeling has revolutionized our understanding of metabolism by providing a dynamic view of cellular processes. nih.gov Unlike traditional methods that measure static metabolite levels, isotope labeling allows researchers to track the flow of atoms through metabolic networks, a field known as metabolic flux analysis. numberanalytics.comnih.gov This provides crucial information about the rates of metabolic reactions and how these pathways are regulated. numberanalytics.comcreative-proteomics.com
The use of stable isotopes, such as ¹³C, ¹⁵N, and ²H, offers significant advantages. numberanalytics.com They are non-radioactive, making them safe for use in a wide range of studies, including those involving human subjects. metsol.commedchemexpress.com Analytically, stable isotope-labeled compounds can be distinguished from their unlabeled counterparts by techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. numberanalytics.com This allows for the precise quantification of labeled metabolites and the elucidation of complex metabolic transformations. silantes.comsilantes.com
Key applications of stable isotope labeling in biochemical research include:
Metabolic Pathway Elucidation: Tracing the journey of labeled atoms helps to identify novel metabolic pathways and connections between different biochemical processes. nih.govsilantes.com
Flux Analysis: Quantifying the rate of metabolic reactions provides insights into the regulation of metabolic networks under different conditions. numberanalytics.comnih.gov
Drug Development: Studying how drugs are metabolized in the body is crucial for developing safer and more effective pharmaceuticals. alfa-chemistry.com
Disease Research: Understanding metabolic changes associated with diseases like cancer and diabetes can lead to new diagnostic and therapeutic strategies. metsol.comalfa-chemistry.com
Overview of D-Arabinose as a Biological Pentose (B10789219) Sugar
D-Arabinose is a pentose sugar, a monosaccharide with five carbon atoms and an aldehyde functional group. ontosight.aimicrobenotes.com It is an epimer of D-ribose and exists in nature as a component of various biopolymers, including hemicellulose and pectin (B1162225) found in plant cell walls. himedialabs.comglycodepot.com D-Arabinose also forms part of the arabinogalactans in the cell walls of mycobacteria. himedialabs.comsigmaaldrich.com
While not as central to metabolism as glucose, D-arabinose can be utilized as a carbon source by certain microorganisms. ontosight.ai In Escherichia coli, for instance, D-arabinose is metabolized through a series of enzymatic reactions that convert it into intermediates of the pentose phosphate (B84403) pathway. nih.govnih.govasm.org The metabolism of D-arabinose is significant as it allows organisms to utilize this sugar for energy and to produce essential precursors for the synthesis of nucleic acids and other vital biomolecules. ontosight.ai
Rationale for Carbon-13 Enrichment at the C-1 Position in D-Arabinose for Isotopic Tracing Studies
The specific labeling of D-Arabinose with ¹³C at the C-1 position (D-Arabinose-1-¹³C) is a deliberate strategy for isotopic tracing studies. The rationale behind this choice lies in the ability to precisely follow the metabolic fate of the first carbon atom of the arabinose molecule.
When D-Arabinose-1-¹³C is introduced into a biological system, the ¹³C label will be transferred to subsequent metabolites according to the specific enzymatic reactions of the metabolic pathway. By analyzing the distribution of the ¹³C label in downstream products using techniques like NMR spectroscopy and mass spectrometry, researchers can gain detailed insights into the metabolic transformations of D-arabinose. nih.govnih.gov
For example, in studies of microbial metabolism, feeding microorganisms D-Arabinose-1-¹³C can help to:
Confirm the operative metabolic pathways for D-arabinose utilization. nih.gov
Quantify the flux through different branches of the pathway.
Identify any alternative or previously unknown metabolic routes. royalsocietypublishing.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3R,4R)-2,3,4,5-tetrahydroxy(113C)pentanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5+/m1/s1/i1+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMYPHUHKUWMLA-PVQXRQKHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([13CH]=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90486793 | |
| Record name | D-(1-~13~C)Arabinose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90486793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70849-23-9 | |
| Record name | D-(1-~13~C)Arabinose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90486793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Derivatization Methodologies of D Arabinose 1 13c
Chemical Synthesis Approaches for D-Arabinose-1-13C
The introduction of a 13C label at a specific position within a sugar molecule requires precise chemical strategies. The synthesis of D-Arabinose-1-13C is no exception, with methods tailored to ensure the accurate placement of the isotope.
Cyanohydrin Synthesis Routes for Positional Labeling
The Kiliani-Fischer synthesis, a classical method for elongating a carbohydrate chain by one carbon, is a foundational approach for introducing a 13C label at the C1 position. masterorganicchemistry.com This method involves the reaction of an aldose with a cyanide salt containing the 13C isotope (e.g., K¹³CN or Na¹³CN). nih.govnih.gov
The general pathway begins with a shorter aldose, D-erythrose in this case, which reacts with the ¹³C-labeled cyanide to form two epimeric cyanohydrins. nist.gov Subsequent hydrolysis of the nitrile group to a carboxylic acid, followed by reduction, yields a mixture of D-arabinose-1-¹³C and D-ribose-1-¹³C. nist.gov The conditions of the cyanohydrin reaction, such as the presence of general acid catalysts like bicarbonate, can influence the ratio of the resulting epimers. nist.govnist.gov For instance, in the synthesis of D-glucose-1-C14 and D-mannose-1-C14 from D-arabinose, the use of sodium bicarbonate and carbon dioxide favored the formation of mannonic nitrile over gluconic nitrile. nist.gov Conversely, sodium carbonate reversed this proportion. nist.gov
A critical step in this synthesis is the hydrolysis of the cyanohydrins. Milder conditions, such as heating in a sodium carbonate solution at 60°C, have been found to be effective and prevent the degradation of the product that can occur at higher temperatures. nist.gov The separation of the epimeric sugar acids can be achieved through crystallization of their salts, for example, as potassium D-arabonate-1-C14 and cadmium D-ribonate-1-C14. nist.gov The final step involves the reduction of the separated and purified aldonic acid (or its lactone) to the desired labeled aldose. nist.gov
| Starting Material | Key Reagent | Intermediate Products | Final Product | Reference |
| D-Erythrose | Na¹³CN or K¹³CN | Epimeric ¹³C-cyanohydrins, ¹³C-aldonic acids | D-Arabinose-1-¹³C | nist.gov |
| D-Lyxose | Na¹³CN | Epimeric nitriles, D-galactonic-1-¹³C acid | D-Galactose-1-¹³C | |
| D-Arabinose | Na¹⁴CN | ¹⁴C-Gluconic and ¹⁴C-Mannonic nitriles | D-Glucose-1-¹⁴C, D-Mannose-1-¹⁴C | nist.gov |
Advanced Synthetic Strategies for Stereospecific D-Arabinose Derivatives
Modern synthetic chemistry offers more sophisticated and stereoselective methods for preparing D-arabinose derivatives, which can be adapted for isotopic labeling. These strategies often involve the use of chiral catalysts and protecting groups to control the stereochemical outcome of reactions.
One such approach involves the stereoselective synthesis of 2-amino-2-deoxy-D-arabinose. This method utilizes the nucleophilic addition of methyl isocyanoacetate to 2,3-O-isopropylidene-D-glyceraldehyde, achieving high erythro-selectivity. tandfonline.com Subsequent intramolecular cyclization predominantly yields a trans-oxazoline derivative, effectively establishing two new chiral centers. tandfonline.com This intermediate can then be converted to the desired amino-arabinose derivative. tandfonline.com
Another advanced strategy focuses on the synthesis of polyprenylphosphoryl β-D-arabinofuranose derivatives, which are important in mycobacterial cell wall biosynthesis. researchgate.net The stereoselective synthesis of the β-D-arabinofuranosyl phosphate (B84403) intermediate is a key step. researchgate.net By carefully controlling reaction conditions, such as ensuring strictly dry conditions, a high proportion of the desired β-anomer can be obtained. researchgate.net This phosphate derivative is then coupled with an activated polyprenol to yield the target molecule. researchgate.net
Furthermore, organocatalytic approaches have been developed for the synthesis of higher carbon sugars starting from D-arabinose. researchgate.net For instance, the reaction of 2,3:4,5-diacetone-D-arabinose with protected dihydroxyacetone catalyzed by L-proline can produce octoses with high stereoselectivity. researchgate.net These methods demonstrate the potential for creating complex, isotopically labeled arabinose derivatives with precise stereochemical control.
Derivatization Techniques for Enhanced Analytical Detection
Due to the polar and non-volatile nature of carbohydrates, their direct analysis by techniques like gas chromatography-mass spectrometry (GC-MS) is challenging. Derivatization is a crucial step to convert them into volatile and thermally stable compounds suitable for GC-MS analysis. sci-hub.se
Preparation of Trimethylsilyl (B98337) (TMS) Derivatives for Gas Chromatography-Mass Spectrometry (GC-MS)
Trimethylsilylation is a widely used derivatization technique for carbohydrates. caltech.edu This process involves replacing the active hydrogens in the hydroxyl groups of the sugar with trimethylsilyl (TMS) groups. The resulting TMS ethers are more volatile and less polar, making them amenable to GC-MS analysis. caltech.edumdpi.com
A common silylating agent is bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst like pyridine (B92270) to accelerate the reaction, especially for sterically hindered hydroxyl groups. caltech.edu The reaction is typically carried out by heating the sample with the silylating agent in an appropriate solvent. caltech.eduwu.ac.th Another silylating mixture consists of hexamethyldisilazane (B44280) (HMDS) and trimethylchlorosilane (TMCS) in pyridine. mdpi.com
The derivatization process can sometimes lead to the formation of multiple peaks for a single sugar due to the presence of different anomers (α and β) and ring forms (pyranose and furanose). sci-hub.se To simplify the chromatogram, a two-step derivatization involving oximation followed by silylation can be employed. sci-hub.se Oximation converts the open-chain aldehyde or ketone form of the sugar into an oxime, which upon silylation, typically yields two peaks corresponding to the syn and anti isomers. sci-hub.se
For the analysis of D-arabinose, TMS derivatization has been successfully applied. nih.gov In a study for detecting D-arabinose in urine, samples were hydrolyzed, subjected to octanolysis, and then the resulting octyl-arabinoside was treated with a silylating reagent before GC-MS analysis. nih.gov The mass spectrometer can then be set to monitor specific ions characteristic of the TMS-derivatized arabinose. nih.gov
| Derivatization Reagent | Reaction Conditions | Purpose | Reference |
| Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + Pyridine | Heat at 65-70°C | Increases volatility for GC-MS | caltech.edurestek.com |
| Hexamethyldisilazane (HMDS) + Trimethylchlorosilane (TMCS) + Pyridine | Heat at 70°C for 30 min | Increases volatility and sensitivity | mdpi.com |
| Methoxyamine hydrochloride followed by MSTFA | 30°C for 1.5h, then 37°C for 30 min | Two-step oximation and silylation to reduce peak complexity | mdpi.com |
| Trifluoroacetic anhydride (B1165640) (TFAA) | Heat at 55°C for 20 min | Alternative to TMS for creating volatile derivatives | nih.gov |
Glycosidation and Acetal Formation for Spectroscopic Analysis
Glycosidation, the formation of a glycosidic bond between a sugar and an alcohol, is another key derivatization method. masterorganicchemistry.com This reaction converts the hemiacetal group of the sugar into a full acetal, known as a glycoside. masterorganicchemistry.comacs.org This is particularly useful for spectroscopic analysis, such as Nuclear Magnetic Resonance (NMR), as it locks the anomeric configuration and simplifies the resulting spectra. acs.org
The reaction is typically carried out by treating the sugar with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com For example, the methanolysis of D-arabinose yields a mixture of methyl α- and β-pyranosides and furanosides. researchgate.net The composition of this mixture at equilibrium is influenced by the stability of the different glycoside forms. researchgate.net
Acetal formation can also be used to protect hydroxyl groups during multi-step syntheses. For instance, D-arabinose can be converted to 2,3:4,5-di-O-isopropylidene-D-arabinose to protect four of its hydroxyl groups, leaving one available for further reaction. researchgate.net
Spectroscopic analysis of these derivatives provides valuable structural information. In ¹³C-NMR, the anomeric carbon signal is a key indicator of the glycoside's structure. mdpi.com For example, in furostanol glycosides containing arabinose, the anomeric carbon signal appears around δC 102-105 ppm. mdpi.com The formation of acetals and glycosides is fundamental not only for analysis but also for the synthesis of more complex carbohydrate structures like oligosaccharides and polysaccharides. acs.orgmdpi.com
Applications of D Arabinose 1 13c in Metabolic Research
Elucidation of Central Carbon Metabolic Pathways
D-Arabinose-1-13C serves as a critical tracer for dissecting the complex and interconnected pathways of central carbon metabolism. Its metabolism provides a window into how cells generate energy and biosynthetic precursors.
The Pentose (B10789219) Phosphate (B84403) Pathway (PPP) is a fundamental metabolic route that runs parallel to glycolysis, and it is crucial for generating NADPH and the precursors for nucleotide synthesis. creative-proteomics.com ¹³C-Metabolic Flux Analysis (¹³C-MFA) is a key technique used to quantify the flow of metabolites through different pathways. creative-proteomics.com When cells are fed with ¹³C-labeled glucose, the resulting labeling patterns in downstream metabolites, such as pyruvate (B1213749) or amino acids derived from it, can reveal the relative activity of glycolysis versus the PPP. shimadzu.com For instance, if [1-¹³C]glucose is metabolized via the PPP, the ¹³C label is lost as ¹³CO₂, resulting in unlabeled pyruvate. shimadzu.com In contrast, glycolysis produces labeled pyruvate. shimadzu.com This allows researchers to determine the flux, or rate of flow, through the PPP. creative-proteomics.comshimadzu.com Studies in neurons have utilized models that account for the recycling of hexose (B10828440) phosphates within the PPP to accurately determine pathway fluxes. nih.gov The analysis of ¹³C labeling in lactate (B86563) from [1,2-¹³C₂]glucose has shown a significant portion of glucose being processed through the pentose cycle. nih.gov
The glycolytic pathway is central to energy production. The metabolism of ¹³C-labeled substrates like D-arabinose can illuminate the connections between glycolysis and other pathways. The reversible reactions of transketolase and transaldolase in the pentose phosphate pathway can lead to "carbon scrambling," where the original labeling pattern of the sugar is rearranged. researchgate.net This scrambling provides information about the interconnectedness of these pathways. In Escherichia coli, the metabolism of pentoses like D-arabinose leads to the formation of fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate, key glycolytic intermediates. researchgate.net Studies using [1-¹³C]glucose in E. coli have shown that the resulting fructose (B13574) bisphosphate is labeled at both the C-1 and C-6 positions, demonstrating the intricate carbon rearrangements that occur. nih.gov
The Tricarboxylic Acid (TCA) cycle is the final common pathway for the oxidation of carbohydrates, fats, and proteins. slideshare.net It is an amphibolic pathway, meaning it functions in both catabolism and anabolism. slideshare.net Intermediates of the TCA cycle are often drawn off for biosynthetic purposes and must be replenished through anaplerotic reactions. wikipedia.org D-Arabinose-1-¹³C can be used to trace the entry of carbon into the TCA cycle. For example, in mice colonized with Bacteroides thetaiotaomicron, feeding with ¹³C-labeled D-arabinose led to the enrichment of ¹³C in metabolites of the TCA cycle. biorxiv.org This indicates that the carbon from D-arabinose is being incorporated into the central metabolism of the bacteria. biorxiv.org Anaplerotic reactions, such as the conversion of pyruvate to oxaloacetate, are vital for maintaining the pool of TCA cycle intermediates. wikipedia.org The labeling patterns of TCA cycle intermediates like citrate (B86180) and malate (B86768) can reveal the activity of these replenishing pathways. nih.govnih.gov
Investigations into Microbial D-Arabinose Metabolism
D-Arabinose-1-¹³C is an invaluable tool for studying how different microbes break down and utilize this pentose sugar.
Bacteria have evolved diverse pathways to metabolize pentose sugars. In Escherichia coli, a pathway for D-arabinose degradation involves enzymes from the L-fucose pathway. asm.org The metabolism of D-arabinose can proceed through isomerization to D-ribulose, phosphorylation to D-ribulose-1-phosphate, and subsequent cleavage into glycolaldehyde (B1209225) and dihydroxyacetone phosphate (DHAP). tandfonline.com Studies have shown that in E. coli, proteins involved in the catabolism of pentose sugars, including an arabinose-binding protein, are induced when grown in urine, suggesting the importance of these pathways in infection. plos.org Feeding mice with ¹³C-labeled D-arabinose has demonstrated that gut microbes like B. thetaiotaomicron can utilize this sugar, producing labeled metabolites such as pyruvate, propionate, and lactate. nih.gov This approach allows for the direct monitoring of microbial metabolism within a live host. biorxiv.org Interestingly, even bacteria that cannot directly utilize D-arabinose, like a specific E. coli strain, may show metabolic changes due to cross-feeding of metabolites from D-arabinose-utilizing bacteria. biorxiv.orgnih.gov
| Bacterium | Key Enzymes/Pathways | Observed Labeled Products from D-Arabinose-1-13C |
| Escherichia coli | L-fucose pathway enzymes, D-ribulokinase | Pyruvate, Propionate, Lactate (via cross-feeding) biorxiv.orgnih.gov |
| Bacteroides thetaiotaomicron | Competent for growth on D-arabinose | Pyruvate, Propionate, Lactate, Acetate (B1210297), Butyrate biorxiv.orgnih.gov |
Fungi and yeasts also possess pathways for pentose sugar metabolism, which are distinct from bacterial pathways. tandfonline.com The fungal pathway for L-arabinose catabolism, for instance, involves a series of reduction and oxidation steps. acs.orgoup.com It starts with a reduction to L-arabinitol, followed by oxidation to L-xylulose, another reduction to xylitol, and a final oxidation to D-xylulose, which is then phosphorylated to enter the pentose phosphate pathway. acs.orgjmb.or.kr This pathway has been characterized in fungi like Aspergillus niger and Trichoderma reesei. tandfonline.comacs.org In vivo nuclear magnetic resonance (NMR) studies using L-[2-¹³C]arabinose in yeasts like Candida arabinofermentans and Pichia guilliermondii have detected labeled arabitol and xylitol, providing evidence for this redox catabolic pathway. nih.gov The labeling of trehalose (B1683222) also indicated that glucose-6-phosphate is recycled through the oxidative branch of the PPP, likely to regenerate NADPH needed for the initial reduction of L-arabinose. nih.gov
| Organism | Pathway Type | Key Intermediates |
| Bacteria | Isomerase pathway | L-ribulose, L-ribulose-5-phosphate tandfonline.com |
| Fungi/Yeast | Oxidoreductive pathway | L-arabinitol, L-xylulose, Xylitol, D-xylulose acs.orgjmb.or.kr |
Microbiome-Host Metabolic Interplay and Metabolite Exchange
The use of 13C-labeled D-arabinose has been instrumental in demonstrating the direct metabolic activity of the gut microbiota and the subsequent exchange of metabolites with the host. nih.govbiorxiv.org Since D-arabinose is not metabolized by the host, any labeled metabolites detected in the host system are a direct result of microbial metabolism. nih.govbiorxiv.org This allows for a clear distinction between microbial and host metabolic activities.
In studies using gnotobiotic mice colonized with specific bacteria, such as Bacteroides thetaiotaomicron, feeding with 13C-labeled D-arabinose has enabled researchers to trace the flow of carbon from the diet to the host via the microbiota. nih.govbiorxiv.org For instance, researchers observed the incorporation of the 13C label into various metabolites, including pyruvate, propionate, and lactate, in specific pathogen-free and colonized mice, but not in germ-free mice. nih.gov This confirmed that the detected metabolites were products of microbial fermentation. nih.gov
Furthermore, these studies have revealed intricate cross-feeding relationships within the gut microbiota. For example, while B. thetaiotaomicron can metabolize D-arabinose, other bacteria like Escherichia coli in the same model cannot. biorxiv.org However, the detection of 13C-labeled butyrate, a typical metabolite of E. rectale, after administering 13C-D-arabinose suggests that E. rectale utilizes labeled acetate produced by B. thetaiotaomicron for its own metabolic processes. biorxiv.org This demonstrates the power of stable isotope tracing to unravel complex metabolic interactions and the flow of nutrients within the gut ecosystem. nih.govbiorxiv.orgbiorxiv.org
These investigations highlight how the microbiome modulates host energy balance and how microbial metabolites can influence host physiology by entering circulation and interfacing with various host systems. d-nb.infofrontiersin.org
Studies of D-Arabinose Metabolism in Eukaryotic Systems
The metabolism of D-arabinose in eukaryotes is not as well understood as in prokaryotes. researchgate.netresearchgate.netnih.govnih.gov However, it is known to be an intermediate in key biosynthetic pathways in certain organisms. nih.govnih.gov
D-Arabinose Salvage and De Novo Biosynthesis Routes
Eukaryotes appear to have both salvage and de novo pathways for D-arabinose metabolism. researchgate.netnih.gov Some trypanosomatid parasites, like Leishmania major and Crithidia fasciculata, can salvage D-arabinose from their environment and convert it into GDP-α-D-arabinopyranose (GDP-D-Arap), the activated sugar donor for glycoconjugate synthesis. researchgate.netnih.govlongdom.org This salvage pathway involves an arabinose-1-kinase and a pyrophosphorylase. researchgate.netnih.gov
The de novo biosynthesis of D-arabinose from D-glucose in eukaryotes has been a subject of investigation. researchgate.netnih.gov Studies using positionally labeled [13C]-D-glucose in Crithidia fasciculata have shown that the primary route involves the loss of the C-1 carbon of D-glucose. researchgate.net For example, D-[2-13C]Glc was primarily converted to D-[1-13C]Ara. researchgate.net These tracer studies implicate both the oxidative and non-oxidative arms of the pentose phosphate pathway in the conversion of D-glucose to D-arabinose. researchgate.netnih.gov It is proposed that D-ribulose-5-phosphate, an intermediate of the pentose phosphate pathway, is isomerized to D-arabinose-5-phosphate. nih.govnih.gov
Incorporation of D-Arabinose into Glycoconjugates and Cell Wall Structures
D-arabinose is a component of cell surface glycoconjugates in certain eukaryotic parasites and is also found in the cell walls of some bacteria and plants. researchgate.netnih.govoup.com In trypanosomatids like Leishmania major and Crithidia fasciculata, D-arabinopyranose is found in important surface molecules like lipophosphoglycan (LPG) and lipoarabinogalactan (LAG). researchgate.netlongdom.org The activated donor for this incorporation is GDP-α-D-Arap. researchgate.netnih.gov
In some mammalian cell lines, such as Chinese hamster ovary (CHO) cells, supplementing the culture media with D-arabinose can lead to its incorporation into N-glycans, effectively replacing L-fucose. This is due to the structural similarity between D-arabinose and L-fucose.
Intermediary Metabolism in Specific Mammalian Cell Lines and Tissues
Studies with human cultured fibroblasts have shown that these cells can take up D-arabinose and convert it to arabitol. nih.gov When incubated with D-arabinose, fibroblasts produced arabitol, indicating the presence of an enzymatic pathway for this conversion. nih.gov However, these studies also suggested that arabitol is a metabolic end product in humans, as no degradation of arabitol was observed in fibroblasts or erythrocytes. nih.gov D-arabinose has also been noted to selectively interfere with the metabolism of D-ribose and D-fructose in some contexts. medchemexpress.com
Enzymatic Reaction Kinetics and Specificity Studies
The use of D-arabinose and its labeled forms is crucial for characterizing the enzymes involved in its metabolism, including their kinetics and substrate specificity.
Characterization of D-Arabinose Reductases and Dehydrogenases
D-arabinose reductases and dehydrogenases are key enzymes in the metabolic pathways of D-arabinose. D-arabinose dehydrogenase has been purified and characterized from the fungus Neurospora crassa. nih.govnih.gov This enzyme is involved in the oxidation of D-arabinose. nih.gov
In the yeast Pichia stipitis, a D-arabinose reductase has been identified that shows significant activity with D-arabinose. tandfonline.com Kinetic studies of this enzyme revealed its substrate specificity for various sugars, with the highest relative activity observed with L-arabinose and D-xylose in the presence of NADPH. tandfonline.com The enzyme from Pichia stipitis utilizes D-arabinose more effectively than similar enzymes from other fungi. tandfonline.com
In Candida albicans, D-arabinose dehydrogenase catalyzes the oxidation of D-arabinose to D-arabinoso-1,4-lactone, a step in the biosynthesis of D-erythroascorbic acid. capes.gov.br This enzyme can also act on other sugars with similar hydroxyl group configurations, such as L-fucose and L-xylose. capes.gov.br The enzyme uses NADP+ as a coenzyme. capes.gov.br
The table below summarizes the kinetic parameters of some D-arabinose metabolizing enzymes.
| Enzyme | Organism | Substrate | Km (mM) | Vmax (U/mg) | kcat (s-1) |
| D-arabinose reductase | Pichia stipitis | D-arabinose | - | - | - |
| D-arabinose dehydrogenase | Candida albicans | D-arabinose | 29.2 | - | - |
| L-xylulose reductase | Trichoderma reesei | L-xylulose | 16 | 0.367 | 11.4 |
Enzyme Inhibition Kinetics and Substrate Preference Analysis
The study of enzyme kinetics is crucial for understanding metabolic pathways and developing targeted therapeutic agents. D-Arabinose and its isotopically labeled forms are utilized to investigate the inhibition of specific enzymes and to determine the substrate preferences of various metabolic enzymes.
Enzyme Inhibition Kinetics
D-arabinose has been identified as an inhibitor of certain enzymes. For instance, it can inhibit glucose dehydrogenase, and the use of isotopically labeled D-arabinose, such as D-Arabinose-1-13C, allows for a more precise examination of the inhibitory mechanisms through spectroscopic methods. In studies of pentose catabolism in hyperthermophilic archaea like Sulfolobus solfataricus, it was noted that the non-phosphorylative Entner-Doudoroff pathway enzymes exhibit a degree of substrate promiscuity. However, high concentrations of substrates like D-xylonate and L-arabinonate led to apparent substrate inhibition of the corresponding dehydratase enzymes nih.gov. While specific kinetic studies detailing the inhibition constants of D-Arabinose-1-13C are not extensively published, the principle of using labeled substrates to monitor enzyme-inhibitor interactions is a well-established technique in biochemistry.
Substrate Preference Analysis
The substrate specificity of enzymes is a key factor in metabolic regulation. By using D-arabinose and comparing its kinetic parameters (Km and kcat) with those of other sugars, researchers can elucidate the substrate preferences of enzymes involved in carbohydrate metabolism. For example, studies on D-arabinose dehydrogenase from Saccharomyces cerevisiae have determined its apparent Km values for various substrates, indicating a higher affinity for L-xylose compared to D-arabinose nih.gov. Similarly, research on D-xylose reductase from Pichia stipitis demonstrated that the enzyme has a significantly lower catalytic efficiency (kcat/Km) for D-arabinose compared to L-arabinose and D-xylose tandfonline.comtandfonline.com.
Mutational studies have also been employed to alter substrate preference. For instance, rational mutagenesis of E. coli ribokinase resulted in mutants with a significantly increased catalytic efficiency for D-arabinose, demonstrating how enzyme specificity can be engineered mdpi.com. These types of analyses are critical for metabolic engineering efforts aimed at utilizing various sugar feedstocks for bioproduction.
The following table summarizes the kinetic parameters of various enzymes for D-arabinose and other relevant substrates, illustrating their substrate preferences.
Table 1: Kinetic Parameters of Various Enzymes for D-Arabinose and Other Substrates
| Enzyme | Organism | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (s⁻¹mM⁻¹) | Reference |
|---|---|---|---|---|---|---|
| D-arabinose dehydrogenase | Saccharomyces cerevisiae | D-arabinose | 161 | - | - | nih.gov |
| L-xylose | 24 | - | - | nih.gov | ||
| L-fucose | 98 | - | - | nih.gov | ||
| L-galactose | 180 | - | - | nih.gov | ||
| D-arabinose 5-phosphate isomerase | Escherichia coli | D-arabinose 5-phosphate | 0.61 | 157 | 257.4 | nih.gov |
| D-ribulose 5-phosphate | 0.35 | 255 | 728.6 | nih.gov | ||
| D-xylose reductase (recombinant) | Pichia stipitis | D-arabinose | 227 | 4.8 | 0.021 | tandfonline.com |
| L-arabinose | 32 | 6.9 | 0.216 | tandfonline.com | ||
| D-xylose | 44 | 9.7 | 0.220 | tandfonline.com | ||
| D-ribose | 107 | 9.8 | 0.092 | tandfonline.com | ||
| Ribokinase (Wild Type) | Escherichia coli | D-ribose | 0.005 | 4.3 | 860 | mdpi.com |
| D-arabinose | 15.3 | 0.01 | 0.00065 | mdpi.com | ||
| Ribokinase (A98G mutant) | Escherichia coli | D-ribose | 0.011 | 1.8 | 163.6 | mdpi.com |
| D-arabinose | 10.1 | 0.15 | 0.0149 | mdpi.com | ||
| Glucose Dehydrogenase | Sulfolobus solfataricus | D-xylose | 1.2 | 105 | 87.5 | nih.gov |
| L-arabinose | 1.5 | 95 | 63.3 | nih.gov | ||
| D-arabinose 1-dehydrogenase (NADP+) | Saccharolobus solfataricus | D-arabinose | 1.4 | 23.8 | 17 | uniprot.org |
| L-fucose | 0.22 | 26.8 | 121.8 | uniprot.org | ||
| L-galactose | - | 17.7 | - | uniprot.org | ||
| D-ribose | - | 17.7 | - | uniprot.org |
Note: '-' indicates data not provided in the source.
Isotopic Dilution Methodologies for Quantitative Analysis
Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that provides high accuracy and precision for the quantification of metabolites in complex biological matrices. frontiersin.orgmedchemexpress.com This method involves the addition of a known amount of an isotopically labeled version of the analyte of interest, such as D-Arabinose-1-13C, to a sample. ckisotopes.com This labeled compound serves as an internal standard. medchemexpress.com
The fundamental principle of IDMS is that the labeled and unlabeled forms of the molecule behave identically during sample preparation, extraction, and chromatographic separation. frontiersin.org Any losses of the analyte during these steps will be mirrored by proportional losses of the internal standard. By measuring the ratio of the signal from the naturally abundant analyte to the signal from the isotopically labeled internal standard using a mass spectrometer, the precise concentration of the analyte in the original sample can be determined. frontiersin.orgmedchemexpress.com
A specific application of this methodology is the use of D-UL-13C5-arabinose as an internal standard for the quantification of D-arabinose in human urine by gas chromatography/mass spectrometry (GC/MS). nih.gov In this study, urine samples were spiked with the 13C-labeled D-arabinose. After derivatization, the samples were analyzed by GC/MS, monitoring specific parent and daughter ions for both the unlabeled D-arabinose and the labeled internal standard. This approach allowed for the accurate measurement of D-arabinose concentrations, which served as a surrogate for mycobacterial lipoarabinomannan, a key biomarker for tuberculosis. nih.gov
The use of D-Arabinose-1-13C as an internal standard is particularly advantageous because its mass difference from the unlabeled form is sufficient for clear resolution by the mass spectrometer, while its chemical properties remain virtually identical. This ensures accurate quantification even at low concentrations.
The following table provides an example of the mass-to-charge ratios (m/z) that can be monitored in a GC/MS analysis using a 13C-labeled arabinose internal standard.
Table 2: Example of Ion Monitoring for D-Arabinose Quantification using a 13C-labeled Internal Standard
| Compound | Derivative | Parent Ion (m/z) | Daughter Ion (m/z) | Reference |
|---|---|---|---|---|
| D-arabinose | Trifluoroacetyl (TFAA) | 420.9 | 192.9 | nih.gov |
| D-UL-13C5-arabinose (Internal Standard) | Trifluoroacetyl (TFAA) | 425.9 | 197.9 | nih.gov |
| D-arabinose | Trimethylsilyl (B98337) (TMS) | 204, 217 | - | nih.gov |
| D-UL-13C5-arabinose (Internal Standard) | Trimethylsilyl (TMS) | 206, 220 | - | nih.gov |
Note: This table is based on the use of D-UL-13C5-arabinose, but similar principles apply to D-Arabinose-1-13C, with adjusted m/z values.
Advanced Analytical Techniques for D Arabinose 1 13c Isotopic Tracing
Nuclear Magnetic Resonance (NMR) Spectroscopy in 13C Metabolic Tracing
NMR spectroscopy stands as a powerful, non-invasive tool in metabolic research, capable of identifying and quantifying metabolites and their isotopomers in complex biological mixtures. frontiersin.orgfrontiersin.org Its strength lies in its ability to distinguish between different carbon positions within a molecule, providing detailed information on the fate of the 13C label from D-Arabinose-1-13C as it is metabolized. core.ac.uk
One-Dimensional 13C NMR for Monitoring Label Enrichment
One-dimensional (1D) 13C NMR spectroscopy is a fundamental technique for monitoring the incorporation of the 13C label from D-Arabinose-1-13C into various metabolites. researchgate.net Due to the wide chemical shift range of 13C, the signals from different carbon atoms in a molecule are well-resolved, allowing for straightforward identification and quantification of labeled positions. frontiersin.orgbhu.ac.in The intensity of a specific 13C signal is directly proportional to the concentration of the labeled carbon at that position, enabling researchers to track the enrichment of the 13C isotope in downstream metabolites over time. magritek.com This provides a direct measure of the metabolic activity and the pathways involved in the conversion of D-arabinose. For instance, studies have successfully used 1D 13C NMR to observe the metabolism of labeled sugars in various organisms, including yeasts. nih.gov The technique's ability to provide quantitative data makes it invaluable for assessing the extent of label incorporation. frontiersin.org
Table 1: Representative 1D 13C NMR Chemical Shifts for D-Arabinose and Potential Metabolites
| Compound | Carbon Position | Predicted Chemical Shift (ppm) |
| D-Arabinose | C1 | ~97 |
| C2 | ~71 | |
| C3 | ~72 | |
| C4 | ~68 | |
| C5 | ~64 | |
| D-Xylulose | C1 | ~65 |
| C2 | ~103 | |
| C3 | ~77 | |
| C4 | ~75 | |
| C5 | ~64 | |
| D-Ribulose | C1 | ~65 |
| C2 | ~103 | |
| C3 | ~74 | |
| C4 | ~72 | |
| C5 | ~64 | |
| Note: Chemical shifts are approximate and can vary based on experimental conditions such as solvent and pH. |
Two-Dimensional NMR (e.g., HSQC, HMBC) for Resolving Complex Isotopomer Distributions
While 1D NMR is useful, complex biological samples often result in crowded spectra with overlapping signals. Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), offer enhanced resolution and are crucial for deciphering complex isotopomer distributions. frontiersin.orgresearchgate.net
HSQC correlates the chemical shifts of protons directly attached to 13C nuclei, providing a highly sensitive method for identifying specific C-H bonds. libretexts.org This is particularly useful for assigning signals in crowded spectral regions and confirming the position of the 13C label. nih.govsemanticscholar.org HMBC, on the other hand, reveals correlations between protons and carbons that are two or three bonds apart, which is instrumental in piecing together the carbon skeleton of metabolites and tracking the transfer of the 13C label across multiple enzymatic steps. libretexts.org The combination of HSQC and HMBC experiments allows for a detailed reconstruction of the metabolic network and the flow of carbon from D-Arabinose-1-13C. ustc.edu.cn
Table 2: Application of 2D NMR Techniques in 13C Tracing
| NMR Technique | Information Provided | Application in D-Arabinose-1-13C Tracing |
| HSQC | Direct one-bond 1H-13C correlations. libretexts.org | Confirms the location of the 13C label on specific carbon atoms by identifying the directly attached protons. |
| HMBC | Long-range (2-3 bond) 1H-13C correlations. libretexts.org | Traces the propagation of the 13C label through metabolic pathways by identifying correlations between protons and carbons in different parts of a molecule or in downstream metabolites. |
| COSY | Through-bond 1H-1H correlations. acs.org | Helps in assigning proton resonances within a spin system, which can then be linked to carbon atoms via HSQC and HMBC. |
In vivo 13C NMR Spectroscopy for Non-Invasive Metabolic Flux Assessment
A significant advantage of NMR is its applicability to living systems, allowing for the non-invasive assessment of metabolic fluxes in real-time. researchgate.netnih.govspringernature.com In vivo 13C NMR spectroscopy enables researchers to monitor the metabolism of D-Arabinose-1-13C directly within intact cells, tissues, or even whole organisms. core.ac.uknih.gov By acquiring a series of spectra over time, it is possible to follow the dynamic changes in the concentrations of labeled metabolites, providing a direct readout of metabolic rates. tandfonline.comismrm.org This approach has been successfully employed to study the metabolism of 13C-labeled substrates in various contexts, including brain and plant metabolism. core.ac.ukspringernature.com The ability to measure metabolic fluxes non-invasively is a unique strength of in vivo NMR, offering a window into the dynamic processes of life without disrupting the system under investigation. nih.govnih.gov
Mass Spectrometry (MS) for Isotopic Pattern Analysis
Mass spectrometry is another cornerstone analytical technique for isotopic tracing studies, offering exceptional sensitivity and the ability to analyze a wide range of metabolites. springernature.com In the context of D-Arabinose-1-13C, MS is used to determine the mass isotopomer distribution of metabolites, revealing how many 13C atoms have been incorporated into each molecule.
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Isotopomer Ratios
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile metabolites. springernature.com After separation by gas chromatography, metabolites are ionized and their mass-to-charge ratio is determined by the mass spectrometer. When a 13C-labeled substrate like D-Arabinose-1-13C is used, the resulting metabolites will have a higher mass depending on the number of 13C atoms incorporated. nih.gov GC-MS can precisely measure the relative abundance of these different mass isotopomers, providing valuable information on the activity of various metabolic pathways. nih.govresearchgate.net This technique is particularly well-suited for analyzing the labeling patterns of amino acids and other primary metabolites derived from central carbon metabolism. nih.gov
Table 3: Example of Mass Isotopomer Data from a GC-MS Experiment
| Metabolite Fragment | M+0 (Unlabeled) | M+1 (One 13C) | M+2 (Two 13C) |
| Pyruvate (B1213749) | 80% | 15% | 5% |
| Alanine | 75% | 20% | 5% |
| Lactate (B86563) | 85% | 10% | 5% |
| Note: The percentages represent the relative abundance of each mass isotopomer and are hypothetical examples. |
Electrospray Ionization-Mass Spectrometry (ESI-MS) and Secondary Electrospray Ionization-Mass Spectrometry (SESI-MS) for Volatilome Analysis
Electrospray Ionization-Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and non-volatile molecules, including many intermediates of sugar metabolism. nih.govwikipedia.orglibretexts.org ESI-MS can be coupled with liquid chromatography (LC) for enhanced separation of complex mixtures. nih.gov This technique has been instrumental in characterizing the lipid composition of membranes and can be applied to analyze the incorporation of 13C from D-Arabinose-1-13C into a wide range of cellular components. nih.gov
Secondary Electrospray Ionization-Mass Spectrometry (SESI-MS) is an ambient ionization technique that allows for the real-time analysis of volatile organic compounds (VOCs) in the gas phase. biorxiv.orgwikipedia.org This is particularly relevant for studying the "volatilome," the complete set of VOCs produced by an organism. researchgate.net A study has demonstrated the power of SESI-MS in tracking the metabolism of 13C-labeled D-arabinose in mice by analyzing their breath. biorxiv.org The technique was able to detect labeled metabolites produced by the gut microbiota, showcasing its potential for non-invasive monitoring of metabolic processes and host-microbe interactions. biorxiv.orgnih.gov SESI-MS offers high sensitivity and can provide a dynamic picture of the metabolic fate of D-Arabinose-1-13C as it is converted into volatile end products. nih.govworktribe.com
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Measurement and Identification
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of D-Arabinose-1-13C and its metabolic products. Unlike conventional mass spectrometry, HRMS instruments can measure the mass-to-charge ratio (m/z) of an ion to several decimal places, providing a highly accurate or "exact" mass. bioanalysis-zone.commeasurlabs.com This precision is critical in isotopic tracing studies for several reasons.
Firstly, it allows for the unambiguous identification of compounds based on their elemental formula. measurlabs.com Many metabolites can have the same nominal mass (integer mass) but different exact masses due to their distinct atomic compositions. For instance, HRMS can easily distinguish between two molecules that both have a nominal mass of 121 Da, such as cysteine (C₃H₇NO₂S, exact mass 121.0196) and benzamide (B126) (C₇H₇NO, exact mass 121.0526). bioanalysis-zone.com
Secondly, and most importantly for studies involving D-Arabinose-1-13C, this high mass accuracy enables the clear differentiation between the unlabeled (¹²C) form of a metabolite and its ¹³C-labeled isotopologues. The single ¹³C atom in D-Arabinose-1-13C results in a specific mass shift (M+1) compared to its unlabeled counterpart. sigmaaldrich.com As this labeled carbon is incorporated into downstream metabolites, HRMS can precisely track the mass increase, confirming the metabolic fate of the tracer. For example, in studies of human cells, LC-HRMS is used to analyze polar cell extracts to detect metabolites that have incorporated ¹³C from labeled precursors. nih.gov The high resolution can even distinguish between different heavy isotopes, such as a metabolite labeled with one deuterium (B1214612) (²H) versus one carbon-13 (¹³C), which would be impossible with lower-resolution instruments. nih.gov
The integration of liquid chromatography (LC) with HRMS (LC-HRMS) is particularly powerful, as it separates complex mixtures of metabolites before they enter the mass spectrometer, allowing for the individual analysis of each compound. nih.govasm.org This approach has been used to perform ¹³C-assisted metabolomics to investigate carbohydrate metabolism in microorganisms. asm.org
Table 1: Comparison of Theoretical Exact Masses for D-Arabinose Isotopologues This table illustrates the precise mass difference between unlabeled D-Arabinose and D-Arabinose-1-¹³C, which is readily distinguishable by HRMS.
| Compound Name | Chemical Formula | Theoretical Exact Mass (Da) |
| D-Arabinose | C₅H₁₀O₅ | 150.05282 |
| D-Arabinose-1-¹³C | ¹³CC₄H₁₀O₅ | 151.05618 |
Isotope Ratio Mass Spectrometry for Bulk Isotopic Enrichment
The principle of IRMS typically involves the complete combustion of the sample in an elemental analyzer (EA-IRMS). fmach.it During this process, the organic material is converted into simple gases. For carbon isotope analysis, the sample is converted into carbon dioxide (CO₂). This gas is then purified and introduced into the mass spectrometer, which precisely measures the ratio of the masses corresponding to ¹³CO₂ and ¹²CO₂. fmach.it
The results are expressed in delta (δ) notation in parts per thousand (‰) relative to an international standard, such as Vienna Pee Dee Belemnite (VPDB) for carbon. fmach.it This provides a standardized way to report isotopic enrichment, allowing for comparison between different experiments and laboratories. iaea.org In the context of a D-Arabinose-1-13C tracing experiment, IRMS could be used to measure the δ¹³C value of total cellular carbon after a period of growth on the labeled substrate. A significant increase in the δ¹³C value compared to a control group grown on unlabeled arabinose would provide a quantitative measure of the net assimilation of the labeled carbon into the organism's biomass.
Integrated Omics Approaches and Computational Modeling for Isotopic Tracing Data
Isotopic tracing data from D-Arabinose-1-13C provides a dynamic view of metabolic activity, but its full potential is realized when integrated with other "omics" datasets and computational models. nih.gov This multi-omics approach provides a systems-level understanding of how metabolic pathways are regulated and interconnected with other cellular processes like gene expression and protein synthesis. plos.org
Integrating metabolomics data (which includes the ¹³C labeling patterns) with transcriptomics (gene expression) and proteomics (protein abundance) can reveal the complex layers of metabolic control. plos.orgd-nb.info For example, an observed change in the flux through a pathway involving arabinose, as revealed by ¹³C tracing, might be explained by an upregulation of the genes encoding the enzymes in that pathway (seen in transcriptomics data). plos.org Computational frameworks are essential to manage and interpret these large, heterogeneous datasets. nih.gov These models can link differentially expressed genes and proteins to the metabolites and reactions identified in the tracing experiment, helping to build a comprehensive picture of the cellular response to a given stimulus. nih.gov This integrated analysis helps to move beyond simple correlation and toward a more causal understanding of metabolic regulation. nih.govplos.org
¹³C Metabolic Flux Analysis (13C-MFA) Principles and Methodologies
¹³C Metabolic Flux Analysis (¹³C-MFA) is a powerful computational technique used to quantify the rates (fluxes) of all intracellular reactions within a metabolic network. cortecnet.comresearchgate.net Metabolic fluxes cannot be measured directly; instead, they are inferred from the labeling patterns of metabolites that result from feeding the cells a ¹³C-labeled substrate like D-Arabinose-1-13C. mit.edunih.gov
The core principle of ¹³C-MFA is that the distribution of ¹³C atoms across the metabolic network is a direct consequence of the fluxes through the various active pathways. nih.govresearchgate.net Different pathways will result in distinct labeling patterns (isotopomer distributions) in the final products. researchgate.net
The ¹³C-MFA workflow consists of several key steps: researchgate.netsci-hub.se
Metabolic Model Construction: A stoichiometric model of the relevant metabolic pathways is created. This model defines all the biochemical reactions, their substrates, and products, including the specific atom transitions for each reaction. frontiersin.org
Labeling Experiment: Cells are cultured in a medium where a primary nutrient, such as D-arabinose, is replaced with its ¹³C-labeled version (e.g., D-Arabinose-1-¹³C). The system is typically allowed to reach a metabolic and isotopic steady state. researchgate.net
Data Acquisition: After the incubation period, intracellular metabolites are extracted. The mass isotopomer distributions (MIDs) of key metabolites, particularly protein-bound amino acids, are measured using techniques like Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR). sci-hub.secreative-proteomics.com
Flux Estimation: Computational algorithms are used to calculate the set of intracellular fluxes that best explains the experimentally measured MIDs. This is achieved by iteratively simulating the labeling patterns for a given set of fluxes and comparing them to the measured data, minimizing the difference between the two. sci-hub.se
Statistical Validation: The goodness-of-fit of the calculated fluxes is evaluated statistically to determine the confidence intervals and ensure the model is a valid representation of the biological system. plos.org
By applying ¹³C-MFA with D-Arabinose-1-¹³C, researchers can precisely quantify the flux of carbon from arabinose into various branching pathways, such as the pentose (B10789219) phosphate (B84403) pathway and glycolysis, providing a detailed map of cellular metabolism. researchgate.net
Software and Algorithms for Flux Estimation and Statistical Validation
The calculation of metabolic fluxes from ¹³C labeling data is a computationally intensive task that requires specialized software and algorithms. frontiersin.org These tools automate the complex mathematical procedures involved in flux estimation and statistical analysis.
Two general algorithmic approaches exist for flux estimation. psu.edu The most common is an optimization approach, where fluxes are iteratively adjusted to minimize a scoring function that quantifies the deviation between experimentally measured MIDs and the MIDs predicted by the metabolic model. frontiersin.orgpsu.edu The second is a direct approach that attempts to solve the system using linear algebra constraints. psu.edu
Several software packages have been developed to facilitate ¹³C-MFA, making the technique more accessible to researchers. frontiersin.org Many of these are built upon efficient modeling frameworks, such as the Elementary Metabolite Units (EMU) framework, which significantly reduces the computational burden. mit.edunih.gov
Table 2: Examples of Software for ¹³C Metabolic Flux Analysis This table lists some of the software tools available for performing the computational steps of ¹³C-MFA.
| Software Name | Key Features | Availability | Reference(s) |
| 13CFLUX2 | High-performance suite for large-scale, high-resolution MFA. Supports multicore CPUs and compute clusters. Uses FluxML language. | Free for academic use, commercial license available. | oup.com13cflux.net |
| FluxPyt | Open-source package based on Python and the EMU framework. Includes Monte-Carlo analysis for statistical validation. | Free and open-source. | nih.gov |
| METRAN | Based on the Elementary Metabolite Units (EMU) framework. Includes tools for tracer experiment design and statistical analysis. | Proprietary. | mit.edu |
| FiatFlux | User-friendly tool for flux ratio analysis from MS data. | Publicly available. | nih.gov |
Enzymatic and Pathway Specific Studies Utilizing D Arabinose 1 13c
Characterization of D-Arabinose Interconverting Enzymes
Isotopically labeled D-arabinose is instrumental in characterizing the enzymes responsible for its metabolism. These enzymes often exhibit broad substrate specificity, and kinetic analysis with labeled substrates helps to precisely define their functional roles.
Studies have identified several reductases and dehydrogenases that act on D-arabinose, often as a secondary substrate.
In the yeast Pichia stipitis, an NAD(P)H-dependent D-arabinose reductase was purified and identified as being the same enzyme as the known D-xylose reductase (XR). nih.govtandfonline.com While the enzyme is active on D-arabinose, its catalytic efficiency is significantly lower compared to other pentoses. nih.govtandfonline.com Kinetic analysis of the recombinant enzyme revealed a kcat/Km value for D-arabinose of 1.27 min⁻¹mM⁻¹, which was 13.6-fold and 10.5-fold lower than its activity with L-arabinose and D-xylose, respectively. tandfonline.comtandfonline.com This reduced efficiency was primarily attributed to a higher Michaelis constant (Km), indicating a lower binding affinity for D-arabinose. tandfonline.com
Conversely, a D-arabinose dehydrogenase from Saccharomyces cerevisiae has also been characterized. mcgill.ca This enzyme catalyzes the oxidation of D-arabinose and demonstrates activity toward other sugars like L-fucose, L-galactose, and D-ribose. uniprot.org In the archaeon Saccharolobus solfataricus, D-arabinose 1-dehydrogenase shows a clear preference for NADP⁺ as a cofactor when acting on D-arabinose and also displays activity on L-fucose, L-galactose, and D-ribose. uniprot.org
| Enzyme | Organism | Substrate | K_m (mM) | k_cat/K_m (min⁻¹mM⁻¹) |
|---|---|---|---|---|
| D-Xylose Reductase (XR) | Pichia stipitis | D-Arabinose | - | 1.27 |
| L-Arabinose | - | 17.27 | ||
| D-Xylose | - | 13.34 | ||
| L-Arabinose Reductase (LarA) | Aspergillus niger | L-Arabinose | 54 | - |
| D-Xylose | 155 | - | ||
| D-Arabinose 1-Dehydrogenase | Saccharolobus solfataricus | D-Arabinose | 1.4 | - |
| L-Fucose | 0.22 | - | ||
| NAD+ | 1.25 | - |
The interconversion of D-arabinose is critically dependent on the redox cofactors NAD(P)⁺ and NAD(P)H. For example, D-arabinose reductase in P. stipitis is an NAD(P)H-dependent enzyme, while D-arabinose dehydrogenases utilize NAD⁺ or NADP⁺ as electron acceptors for the oxidation of D-arabinose. nih.govnih.govwikipedia.org
The catabolism of pentose sugars like D-arabinose in many fungi creates a potential imbalance of these redox cofactors, as it requires both NADPH for reductive steps and NAD⁺ for oxidative steps. nih.govnih.gov The cell must continuously regenerate these cofactors to maintain metabolic flux. wikipedia.org The primary route for NADPH regeneration is the oxidative branch of the pentose phosphate (B84403) pathway (PPP), where glucose-6-phosphate is oxidized, producing NADPH. nih.govnih.gov This linkage between pentose metabolism and the PPP is crucial for sustaining the necessary pool of reduced cofactors. nih.gov Engineering the cofactor dependency of enzymes or introducing new regeneration pathways are strategies employed to overcome metabolic imbalances and improve the efficiency of pentose fermentation. nih.gov
Identification and Functional Analysis of D-Arabinose Transporters
The transport of D-arabinose across the cell membrane is the first step in its metabolism. Functional analysis, often employing isotopically labeled sugars, is essential for identifying and characterizing the proteins responsible for this process.
In a comprehensive study on Pichia stipitis, 34 putative sugar transporter genes were screened for their ability to transport D-arabinose. nih.govtandfonline.com This was achieved by expressing each gene in a Saccharomyces cerevisiae strain lacking its major hexose (B10828440) transporters and then measuring the intracellular accumulation of the sugar. tandfonline.com This functional screening identified seven transporters that could facilitate the uptake of D-arabinose. nih.govtandfonline.com Notably, these transporters were not specific to D-arabinose; they also demonstrated the ability to transport the hexose D-glucose and other pentoses, including D-xylose and L-arabinose. nih.gov Such studies highlight that D-arabinose can share transport systems with other more common sugars, a critical factor in understanding competitive inhibition during the fermentation of mixed-sugar feedstocks. nih.gov
Comparative Metabolic Analyses with Other Pentose and Hexose Sugars (e.g., L-Arabinose, D-Xylose, D-Glucose)
Metabolic studies reveal significant overlap between the pathways for D-arabinose and other sugars, particularly the pentoses L-arabinose and D-xylose. As established, D-arabinose is often metabolized by enzymes and transporters that are primarily associated with D-xylose or L-arabinose utilization. nih.govtandfonline.comnih.gov This enzymatic promiscuity indicates a shared metabolic infrastructure for different pentoses in some organisms.
In Escherichia coli, the catabolism of D-arabinose proceeds through a pathway that utilizes enzymes from the L-fucose metabolic route. This demonstrates an evolutionary strategy where existing enzymatic machinery is co-opted for the metabolism of a structurally similar, less common sugar.
Furthermore, studies in engineered E. coli have shown that pentoses like arabinose and xylose can be converted into glucose. researchgate.net This transformation relies on the reversible enzymatic reactions of the non-oxidative pentose phosphate pathway, which can rearrange the carbon skeletons of five-carbon sugars to form six-carbon sugars like fructose-6-phosphate (B1210287), a precursor to glucose. researchgate.net On a physiological level, both L-arabinose and D-xylose have been shown to lower postprandial glucose and insulin (B600854) responses in humans, suggesting they can influence sucrose (B13894) digestion. nih.govfoodandnutritionresearch.net
Biosynthesis of D-Arabinose-Derived Metabolites
Tracing the flow of carbon from D-Arabinose-1-13C into downstream products is a key application of isotopic labeling. This method provides unambiguous evidence for biosynthetic pathways and the origin of specific atoms in a final product.
The biosynthesis of D-erythroascorbic acid (an analogue of Vitamin C) from D-arabinose is a well-established pathway in fungi and yeast. nih.govnih.govnih.gov The use of labeled D-arabinose precursors has been fundamental in confirming the steps of this conversion. nih.gov The pathway involves two key enzymatic steps:
Oxidation of D-arabinose : An NAD(P)⁺-dependent D-arabinose dehydrogenase catalyzes the oxidation of D-arabinose to D-arabinono-1,4-lactone. nih.gov
Lactone Oxidation : The intermediate, D-arabinono-1,4-lactone, is then further oxidized to D-erythroascorbic acid by the enzyme D-arabinono-1,4-lactone oxidase. nih.gov
Studies in Saccharomyces cerevisiae have confirmed its ability to readily synthesize erythroascorbate when supplied with D-arabinose or D-arabino-1,4-lactone as precursors. researchgate.net
3-Deoxy-D-manno-octulosonic Acid (KDO) Precursor Formation
3-Deoxy-D-manno-octulosonic acid (KDO) is an essential eight-carbon sugar component of the lipopolysaccharide (LPS) inner core in most Gram-negative bacteria. wikipedia.orgnih.govnih.gov The biosynthesis of KDO is a critical pathway for bacterial viability, making the enzymes involved potential targets for new antimicrobial agents. The direct precursor for KDO synthesis is D-arabinose 5-phosphate (A5P). mdpi.com In bacteria such as E. coli, A5P is typically synthesized from the pentose phosphate pathway intermediate D-ribulose 5-phosphate by the enzyme A5P isomerase. mdpi.com
The use of isotopically labeled precursors like D-Arabinose-1-13C is fundamental for tracing the metabolic flux and confirming the enzymatic steps leading to KDO formation. A key step in the biosynthesis is the condensation of A5P with phosphoenolpyruvate (B93156) (PEP), catalyzed by KDO-8-P synthase. capes.gov.br
A highly efficient chemoenzymatic synthesis process has been established to produce 3-deoxy-D-manno-2-octulosonate-8-phosphate (KDO-8-P) from D-arabinose. capes.gov.br This method underscores the direct precursor relationship. The initial and pivotal step in this synthetic pathway is the phosphorylation of D-arabinose to yield D-arabinose-5-phosphate (A5P), a reaction catalyzed by hexokinase. capes.gov.br By using D-Arabinose-1-13C as the starting material, the 13C label is incorporated into the C1 position of A5P. This labeled intermediate can then be used to monitor the subsequent enzymatic conversion to KDO-8-P, allowing for detailed kinetic and mechanistic studies of KDO-8-P synthase.
Table 1: Chemoenzymatic Synthesis of KDO-8-Phosphate
| Step | Reactants | Enzyme | Product |
|---|---|---|---|
| 1 | D-Arabinose, ATP | Hexokinase | D-Arabinose-5-Phosphate (A5P) |
Role of D-Arabinose in Complex Carbohydrate Structures and Glycoconjugate Synthesis
D-arabinose, while less common than its L-enantiomer in nature, plays a significant role as a constituent of complex glycans in certain organisms. nih.govwikipedia.org The incorporation of D-arabinose into these structures is a highly regulated process involving specific biosynthetic pathways and nucleotide sugar precursors.
In eukaryotes like the trypanosomatid parasite Crithidia fasciculata, D-arabinose is a component of complex surface glycoconjugates such as lipoarabinogalactan. nih.govnih.gov It is first activated to the nucleotide sugar GDP-α-D-arabinopyranose (GDP-D-Arap), which then serves as the donor for glycosyltransferases. nih.govnih.gov The biosynthetic route from D-glucose to D-arabinose in these organisms has been elucidated using positionally labeled [13C]-D-glucose. nih.govnih.gov These studies revealed that D-glucose is converted to D-arabinose via the pentose phosphate pathway, where D-ribulose-5-phosphate is a likely proximal precursor to D-arabinose-5-phosphate. nih.govnih.gov
The power of isotopic labeling is demonstrated in experiments where C. fasciculata was cultured with D-[1-13C]glucose. Analysis of the resulting lipoarabinogalactan showed that the label was incorporated as a mixture of D-[1-13C]Arabinose and D-[5-13C]Arabinose. nih.gov This specific labeling pattern provided strong evidence for the involvement of both the oxidative and non-oxidative branches of the pentose phosphate pathway in D-arabinose synthesis. nih.gov
Table 2: Isotope Tracing of D-Arabinose Biosynthesis from D-Glucose
| Labeled Precursor | Organism | Key Pathway | Labeled Product(s) in Glycoconjugate |
|---|
Furthermore, recent findings have identified a D-arabinose-containing complex-type free-N-glycan in the urine of human cancer patients, marking the first discovery of such a structure in humans. nih.gov This suggests a previously unknown pathway for D-arabinose synthesis or incorporation in human cells, which may be altered in disease states. nih.gov
In biotechnological applications, D-arabinose has been shown to act as an alternative substrate for fucosyltransferases in cultured mammalian cell lines. researchgate.net Due to its structural similarity to L-fucose, supplementing cell culture media with D-arabinose can lead to the replacement of fucose with arabinose on N-glycans, a process resulting in "arabinosylation." researchgate.net This modification of glycoprotein (B1211001) structures highlights the potential for D-arabinose to be used in glycoengineering.
Research Perspectives and Future Directions in D Arabinose 1 13c Applications
Development of Novel Isotopically Labeled D-Arabinose Tracers
The utility of D-Arabinose-1-13C as a metabolic tracer is well-established, but the development of novel, diversely labeled D-arabinose isotopologues promises to unlock even more detailed metabolic insights. otsuka.co.jp Beyond the common 13C label, the incorporation of other stable isotopes like deuterium (B1214612) (2H) and oxygen-18 (18O) can provide complementary information. medchemexpress.com For instance, deuterium labeling can shed light on redox reactions and the flow of reducing equivalents, while 18O can trace the incorporation of oxygen atoms in metabolic processes.
Future research will likely focus on synthesizing D-arabinose tracers with multiple isotopic labels, such as D-Arabinose-1-13C, 2-D. This dual-labeling strategy would enable researchers to simultaneously track the carbon backbone and specific hydrogen atoms, offering a more granular view of metabolic transformations. Furthermore, the development of tracers with uniform 13C labeling (U-13C5), where all five carbon atoms are labeled, allows for the comprehensive tracking of the entire carbon skeleton as it is metabolized. isotope.com
The synthesis of these novel tracers can be complex, often requiring multi-step chemical or enzymatic processes. However, the potential to unravel previously inaccessible metabolic details makes this a crucial area of development. These advanced tracers will be instrumental in dissecting complex metabolic networks, particularly in systems with overlapping or poorly characterized pathways.
Integration with Multi-Omics Technologies for Comprehensive Metabolic Profiling
The true power of D-Arabinose-1-13C lies in its integration with other "omics" technologies, such as genomics, transcriptomics, proteomics, and untargeted metabolomics. This multi-omics approach provides a holistic view of cellular function, connecting genetic potential with metabolic reality. frontiersin.orgrsc.org
By feeding cells D-Arabinose-1-13C and analyzing the distribution of the 13C label in various metabolites (metabolomics), researchers can map active metabolic pathways. researchgate.netbiorxiv.org When combined with transcriptomic (RNA-seq) and proteomic data, it becomes possible to correlate changes in gene expression and protein abundance with alterations in metabolic flux. frontiersin.orgrsc.org For example, an increase in the flux through a particular pathway, as revealed by D-Arabinose-1-13C tracing, might be linked to the upregulation of genes encoding the enzymes in that pathway.
This integrated approach is particularly valuable for understanding how organisms adapt to different nutrient sources or environmental stressors. For instance, studies on microorganisms like Rhodosporidium toruloides have utilized multi-omics to understand the utilization of various sugars, including arabinose, from lignocellulosic biomass. frontiersin.org Future research will likely see the increased application of these integrated strategies to more complex biological systems, including mammalian models of health and disease.
Applications in Metabolic Engineering and Biotechnology for Enhanced Bioproduction
Metabolic engineering aims to rewire the metabolism of microorganisms to produce valuable chemicals, fuels, and pharmaceuticals. D-Arabinose-1-13C is an indispensable tool in this field, enabling engineers to quantify the effects of genetic modifications on metabolic fluxes and identify bottlenecks in production pathways. tandfonline.comjmb.or.kr
By tracing the flow of carbon from D-Arabinose-1-13C, researchers can determine the efficiency of a desired metabolic pathway and identify competing pathways that divert carbon away from the target product. frontiersin.orgnih.gov This information is crucial for designing strategies to optimize production, such as overexpressing key enzymes or deleting genes for competing pathways.
For example, engineered Escherichia coli strains have been developed to produce valuable chemicals like D-1,2,4-butanetriol from D-arabinose. frontiersin.orgnih.gov 13C metabolic flux analysis (13C-MFA) with tracers like D-Arabinose-1-13C is essential for optimizing these engineered strains. nih.govsci-hub.se As the demand for sustainable bioproduction grows, the use of D-Arabinose-1-13C and other isotopic tracers will become increasingly important for developing efficient microbial cell factories.
Elucidating Metabolic Dysregulation in Disease States
Many diseases, including cancer, metabolic syndrome, and neurodegenerative disorders, are characterized by profound alterations in cellular metabolism. nih.govlife-science-alliance.orgmdpi.com D-Arabinose-1-13C can be used to probe these metabolic changes, providing insights into disease mechanisms and identifying potential therapeutic targets. medchemexpress.comresearchgate.net
In cancer research, for example, it is well-known that tumor cells exhibit altered glucose metabolism. While not a primary nutrient for most cancers, studying the metabolism of alternative sugars like D-arabinose can reveal metabolic vulnerabilities. Some studies have explored the effects of D-arabinose on cancer cell proliferation. researchgate.netmdpi.com Using D-Arabinose-1-13C as a tracer could help to understand how cancer cells process this sugar and whether it intersects with key cancer-related pathways.
Furthermore, in the context of infectious diseases, understanding the metabolic interplay between a pathogen and its host is critical. For instance, studies have shown that the ability of Salmonella to utilize L-arabinose in the gut is a key factor in its expansion. researchgate.netbiorxiv.org While this research focused on L-arabinose, similar principles could be applied using D-Arabinose-1-13C to study the metabolism of other pathogens or the host response to infection.
High-Resolution Temporal Metabolic Flux Analysis in Dynamic Biological Systems
Metabolism is not a static process; it is highly dynamic, responding rapidly to changes in the cellular environment. Traditional metabolic flux analysis often provides a snapshot of metabolism at a single point in time. However, to truly understand how cells adapt and respond, it is necessary to measure metabolic fluxes with high temporal resolution.
Advanced techniques for 13C metabolic flux analysis (13C-MFA) are being developed to capture these dynamic changes. nih.govsci-hub.sespringernature.com These methods involve time-course experiments where D-Arabinose-1-13C is introduced to a biological system, and samples are collected at multiple time points. By analyzing the rate at which the 13C label is incorporated into different metabolites, it is possible to calculate time-resolved metabolic fluxes.
This approach is particularly powerful for studying phenomena such as metabolic oscillations, responses to drug treatment, or the metabolic shifts that occur during cell differentiation. The ability to perform high-resolution temporal metabolic flux analysis with tracers like D-Arabinose-1-13C will provide unprecedented insights into the dynamic nature of biological systems.
Q & A
Basic Question
- Handling : Use personal protective equipment (PPE) including nitrile gloves and safety goggles. Avoid inhalation; work in a fume hood if powdered forms are handled .
- Disposal : Do not dispose of in waterways. Collect waste in labeled containers and follow local regulations for isotopic compounds. Non-contaminated packaging should be recycled .
Advanced Consideration : For accidental spills, neutralize residues with absorbent materials (e.g., vermiculite) and dispose of as hazardous waste. Contaminated solvents require incineration at licensed facilities .
What spectroscopic techniques are optimal for detecting ¹³C labeling in D-Arabinose-1-¹³C?
Basic Question
| Technique | Application | Detection Limit | Sample Prep |
|---|---|---|---|
| ¹³C NMR | Position-specific ¹³C verification | 1–5 µmol | Dissolve in D₂O, 10–50 mM concentration |
| LC-MS/MS | Quantification in biological matrices | 0.1–1 nM | Derivatize with hydroxylamine for ionization |
| IR Spectroscopy | Functional group analysis | 1–10 µg | Pelletize with KBr |
Methodological Note : For metabolic studies, combine ¹³C NMR with LC-MS to cross-validate isotopic incorporation in cellular extracts .
How can researchers design metabolic flux studies using D-Arabinose-1-¹³C to ensure accurate tracing?
Advanced Question
- Hypothesis-Driven Design : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame objectives. Example: "Does D-Arabinose-1-¹³C preferentially enter the pentose phosphate pathway in E. coli under glucose-limited conditions?" .
- Experimental Controls : Include unlabeled D-Arabinose controls and blank samples to correct for natural ¹³C abundance.
- Data Collection : Use time-resolved sampling (e.g., 0, 15, 30, 60 minutes) and quench metabolism rapidly with cold methanol .
Contradiction Analysis : If flux results conflict with prior studies (e.g., unexpected labeling in TCA cycle intermediates), re-exclude extracellular contamination via extracellular metabolome profiling .
What methodologies are recommended for quantifying isotopic enrichment in complex biological matrices?
Advanced Question
- Sample Preparation : Extract intracellular metabolites using 80% methanol (-20°C), then derivatize with methoxyamine hydrochloride for GC-MS compatibility.
- Calibration Curves : Use serially diluted ¹³C-labeled standards (0–100% enrichment) to account for matrix effects.
- Statistical Validation : Apply multiple reaction monitoring (MRM) in MS to enhance specificity and reduce noise .
Pitfall Avoidance : Ensure MS ionization parameters (e.g., ESI voltage) are optimized for arabinose derivatives to prevent in-source fragmentation .
How should contradictory data from isotopic tracing experiments be analyzed?
Advanced Question
- Root-Cause Framework :
- Technical Error : Replicate experiments and verify instrument calibration (e.g., NMR shimming, MS tuning).
- Biological Variability : Use larger sample sizes (n ≥ 6) and normalize to cell count or protein content.
- Model Assumptions : Reassess metabolic network models (e.g., COBRApy) for missing reactions or incorrect stoichiometry .
Example : If ¹³C enrichment in glycolytic intermediates is lower than predicted, test for alternative uptake pathways (e.g., arabinose isomerase activity) via gene knockout strains .
What are best practices for replicating studies involving D-Arabinose-1-¹³C?
Advanced Question
- Protocol Standardization : Document exact conditions (e.g., pH, temperature, cell density) using platforms like protocols.io .
- Data Transparency : Share raw NMR/MS files in repositories (e.g., MetaboLights) and provide annotated spectra .
- Collaborative Validation : Partner with independent labs to repeat key experiments, ensuring cross-platform reproducibility (e.g., compare Agilent vs. Thermo MS systems) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
